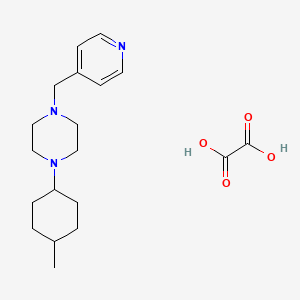
2-(1-piperidinyl)ethyl 4-methoxybenzoate hydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(1-piperidinyl)ethyl 4-methoxybenzoate hydrochloride, also known as Mepivacaine, is a local anesthetic drug that is commonly used in medical procedures. It was first synthesized in 1960 by the pharmaceutical company AstraZeneca and has since become a widely used anesthetic in the medical field. Mepivacaine is a type of amide local anesthetic that works by blocking nerve impulses in the body, which helps to reduce pain and discomfort during medical procedures.
Mécanisme D'action
2-(1-piperidinyl)ethyl 4-methoxybenzoate hydrochloride works by blocking nerve impulses in the body, which helps to reduce pain and discomfort during medical procedures. It does this by binding to specific receptors in the nerve cells, which prevents the transmission of pain signals to the brain. 2-(1-piperidinyl)ethyl 4-methoxybenzoate hydrochloride is a type of amide local anesthetic, which means that it is metabolized in the liver and excreted in the urine.
Biochemical and Physiological Effects
2-(1-piperidinyl)ethyl 4-methoxybenzoate hydrochloride has several biochemical and physiological effects on the body. It can cause a temporary loss of sensation and muscle function in the area where it is injected, which helps to reduce pain and discomfort during medical procedures. 2-(1-piperidinyl)ethyl 4-methoxybenzoate hydrochloride can also cause a decrease in blood pressure and heart rate, which can be beneficial in some medical procedures.
Avantages Et Limitations Des Expériences En Laboratoire
2-(1-piperidinyl)ethyl 4-methoxybenzoate hydrochloride has several advantages and limitations for lab experiments. It is a widely used local anesthetic that is readily available and relatively inexpensive. 2-(1-piperidinyl)ethyl 4-methoxybenzoate hydrochloride is also relatively safe and has a low risk of side effects when used properly. However, 2-(1-piperidinyl)ethyl 4-methoxybenzoate hydrochloride is not suitable for all types of medical procedures, and it may not be effective in some cases. Additionally, 2-(1-piperidinyl)ethyl 4-methoxybenzoate hydrochloride can cause allergic reactions in some individuals, which can be a limitation in lab experiments.
Orientations Futures
There are several future directions for the use of 2-(1-piperidinyl)ethyl 4-methoxybenzoate hydrochloride in scientific research. One potential direction is the development of new formulations of 2-(1-piperidinyl)ethyl 4-methoxybenzoate hydrochloride that can be used for specific medical procedures. Another potential direction is the study of the long-term effects of 2-(1-piperidinyl)ethyl 4-methoxybenzoate hydrochloride use on the body, particularly in individuals who receive frequent injections of the drug. Additionally, there is ongoing research into the use of 2-(1-piperidinyl)ethyl 4-methoxybenzoate hydrochloride in combination with other drugs to enhance its anesthetic effects and reduce the risk of side effects.
Méthodes De Synthèse
The synthesis of 2-(1-piperidinyl)ethyl 4-methoxybenzoate hydrochloride involves several steps, including the reaction of 4-methoxybenzoic acid with 2-(1-piperidinyl)ethanol to form 2-(1-piperidinyl)ethyl 4-methoxybenzoate. This compound is then combined with hydrochloric acid to form 2-(1-piperidinyl)ethyl 4-methoxybenzoate hydrochloride hydrochloride, which is the salt form of the drug that is commonly used in medical procedures.
Applications De Recherche Scientifique
2-(1-piperidinyl)ethyl 4-methoxybenzoate hydrochloride has been extensively studied in scientific research, particularly in the field of anesthesiology. It has been shown to be an effective local anesthetic for a variety of medical procedures, including dental work, minor surgeries, and obstetric procedures. 2-(1-piperidinyl)ethyl 4-methoxybenzoate hydrochloride has also been used in combination with other drugs to enhance its anesthetic effects and reduce the risk of side effects.
Propriétés
IUPAC Name |
2-piperidin-1-ylethyl 4-methoxybenzoate;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H21NO3.ClH/c1-18-14-7-5-13(6-8-14)15(17)19-12-11-16-9-3-2-4-10-16;/h5-8H,2-4,9-12H2,1H3;1H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VTJXVIZCLHFLMB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C(=O)OCCN2CCCCC2.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H22ClNO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
299.79 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Piperidin-1-ylethyl 4-methoxybenzoate;hydrochloride | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![5-{[(4-chloro-3-fluorophenyl)amino]methylene}-1,3-dicyclohexyl-2,4,6(1H,3H,5H)-pyrimidinetrione](/img/structure/B4883714.png)

![2-(2-furyl)-7-methyl-5,6,7,8-tetrahydro-4H-[1]benzothieno[2,3-d][1,3]oxazin-4-one](/img/structure/B4883731.png)
![4-acetyl-1-[2-(dimethylamino)ethyl]-3-hydroxy-5-(4-hydroxyphenyl)-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B4883736.png)
![4-amino-2-methyl-5-{[4-methyl-5-(2-{[(3-methyl-1-adamantyl)acetyl]oxy}ethyl)-1,3-thiazol-3-ium-3-yl]methyl}pyrimidin-1-ium dichloride](/img/structure/B4883737.png)


![N-(3-ethynylphenyl)-3-[5-(3-nitrophenoxy)-1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl]benzamide](/img/structure/B4883778.png)

![1-[(4-fluorophenyl)sulfonyl]-N-[2-(4-methoxyphenyl)ethyl]-4-piperidinecarboxamide](/img/structure/B4883785.png)

![7-[3-(trifluoromethoxy)phenyl]pyrido[3,4-e][1,2,4]triazolo[1,5-a]pyrimidin-6(7H)-one](/img/structure/B4883797.png)
![4-[3-(2,6-diisopropylphenoxy)propyl]-3,5-dimethyl-1H-pyrazole](/img/structure/B4883811.png)
![4-[(1-acetyl-4-piperidinyl)oxy]-N-(2,3-dihydro-1H-inden-2-yl)-3-methoxybenzamide](/img/structure/B4883818.png)